REACTION_CXSMILES
|
[C:1]([O:6][CH2:7][CH2:8][OH:9])(=[O:5])[C:2]([CH3:4])=[CH2:3].N1C=CC=CC=1.[CH3:16][Si:17]([CH3:20])([CH3:19])Cl>C(Cl)(Cl)(Cl)Cl>[C:1]([O:6][CH2:7][CH2:8][O:9][Si:17]([CH3:20])([CH3:19])[CH3:16])(=[O:5])[C:2]([CH3:4])=[CH2:3]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCCO
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
107.5 g
|
Type
|
reactant
|
Smiles
|
C[Si](Cl)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a three-neck flask having
|
Type
|
ADDITION
|
Details
|
the addition of the entire amount in 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
During this process precipitation of hydrochloric acid salt of pyridine
|
Type
|
FILTRATION
|
Details
|
After filtration, carbon tetrachloride
|
Type
|
CUSTOM
|
Details
|
in the reaction liquid
|
Type
|
DISTILLATION
|
Details
|
was distilled out
|
Type
|
DISTILLATION
|
Details
|
the remaining liquid was distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCCO[Si](C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |